Ethyl 3-(4-aminophenoxy)propanoate
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-(4-aminophenoxy)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3 |
InChI Key |
OJCZVJGOJUSZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-aminophenoxy)propanoate can be synthesized through the reaction of 4-aminophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 2-(4-aminophenoxy)propanoate, with the molecular formula and a molecular weight of 209.24 g/mol, is a chemical compound with diverse applications in scientific research. It is characterized by an ethyl ester group attached to a propanoate backbone, with a 4-aminophenoxy substituent.
Scientific Research Applications
Ethyl 2-(4-aminophenoxy)propanoate is primarily used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals, and is investigated for potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways. Additionally, it finds use in the production of specialty chemicals and materials, including biomedical and electronic materials.
As a Precursor for Dual GK and PPARγ Activators
This compound functions as a precursor for dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), both of which are critical in regulating glucose metabolism and insulin sensitivity.
Target Pathways :
- Glucokinase (GK): An enzyme that plays a vital role in glucose sensing and metabolism.
- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that regulates fatty acid storage and glucose metabolism.
The compound enhances the activity of GK and PPARγ, which may lead to improved glucose metabolism and increased insulin sensitivity, suggesting a therapeutic potential for managing type 2 diabetes and other metabolic disorders.
Chemical Reactions
Ethyl 2-(4-aminophenoxy)propanoate undergoes various chemical reactions:
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
- Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Mechanism of Action
The mechanism of action of ethyl 3-(4-aminophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active 4-aminophenoxypropanoic acid, which can interact with enzymes and receptors in biological pathways .
Comparison with Similar Compounds
Ethyl 3-(Methylthio)propanoate
- Structure: Features a methylthio (-SCH₃) group instead of aminophenoxy.
- Key Findings: Identified as a major aroma compound in pineapple pulp and core, contributing significantly to odor activity values (OAVs) due to its low odor threshold (91.21 µg·kg⁻¹ in pulp, 42.67 µg·kg⁻¹ in core) .
Ethyl 3-(2-Furyl)propanoate
- Structure : Substituted with a furan ring (electron-rich diene).
- Key Findings: Exhibits electronic properties similar to furan derivatives, making it reactive in Diels-Alder reactions .
Ethyl 3-(4-Ethylphenyl)propanoate
- Structure : Contains a 4-ethylphenyl substituent.
- Key Findings: High structural similarity (1.00 similarity index) to other alkyl-substituted propanoates, suggesting comparable hydrophobicity and stability .
Ethyl 3-Amino-3-(4-Methoxyphenyl)propanoate Hydrochloride
- Structure: Includes an amino group and methoxyphenyl substituent.
- Key Findings: Derivatives with amino groups exhibit antibacterial and antifungal activity, as seen in ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate . Comparison: The 4-aminophenoxy group in the target compound may enhance bioactivity through improved binding to biological targets (e.g., enzymes or receptors) compared to methoxy or alkyl substituents.
Ethyl 3-(4-Hydroxy-3-Nitrophenyl)propanoate
- Structure : Features nitro and hydroxyl groups on the aromatic ring.
- Comparison: The amino group in the target compound may reduce oxidative instability compared to nitro groups, while the hydroxyl group in this analog introduces acidity absent in the aminophenoxy derivative.
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
